molecular formula C13H15NO4 B2496181 (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid CAS No. 956572-02-4

(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid

Cat. No.: B2496181
CAS No.: 956572-02-4
M. Wt: 249.266
InChI Key: WUVZUPQRHXCIKE-VIFPVBQESA-N
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Description

(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.
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Biological Activity

Overview

(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid is a complex organic molecule with a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol. Its structure includes a propanoic acid backbone, an enamido group, and a methoxy-substituted phenyl ring, which may enhance its biological activity through increased lipophilicity and membrane permeability.

Structural Characteristics

The compound's unique stereochemistry and functional groups contribute to its potential pharmacological effects. The methoxy group on the phenyl ring is particularly noteworthy as it can influence interactions with biological targets, potentially leading to various therapeutic applications.

Property Details
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
IUPAC Name(2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid
InChI KeyWUVZUPQRHXCIKE-QRJSTWQJSA-N

Biological Activity

Research suggests that compounds similar in structure to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, similar to other amino acid derivatives with phenolic moieties.
  • Analgesic Properties : Potential analgesic effects have been noted, which could be attributed to its interaction with pain receptors.
  • Anticancer Activity : Preliminary studies indicate that this compound might disrupt cancer cell proliferation through mechanisms involving estrogen receptor modulation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its ability to bind to specific receptors and enzymes may play a critical role in its biological effects. For example, compounds with similar structures have been shown to act as enzyme inhibitors or ligands in various biochemical assays.

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Studies : A study demonstrated that related compounds exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential use in treating inflammatory diseases.
  • Anticancer Research : In silico studies have indicated that this compound might interact with estrogen receptors, potentially leading to reduced tumor growth in hormone-sensitive cancers.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties against oxidative stress in neuronal cell lines, indicating the potential for developing treatments for neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
4-MethoxyphenylalanineSimilar amino acid structureAntioxidant properties
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acidContains an amino group and propanoic acidAnti-inflammatory effects
(E)-3-(4-Methoxyphenyl)acrylic acidEnamido structure without amino functionalityAntimicrobial activity
(R)-2-[3-(4-Methylphenyl)prop-2-enamido]propanoic acidSimilar propanoic acid structurePotential analgesic effects

Properties

IUPAC Name

(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZUPQRHXCIKE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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